molecular formula C14H17BrN2O4S B1436611 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate CAS No. 591212-97-4

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate

Cat. No. B1436611
M. Wt: 389.27 g/mol
InChI Key: QOVFAECROAOLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate” is a chemical compound with the molecular formula C14H17BrN2O4S . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H17BrN2O4S/c1-2-14(18)17(21)24-12-7-5-6-11(10-12)19-16-13-8-3-4-9-15(13)25(22,23)20-16/h3-10,14H,2H2,1H3,(H,19,20) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 423.29 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.

Scientific Research Applications

Benzothiazole Derivatives in Drug Development

Benzothiazole and its derivatives are highlighted for their significant pharmaceutical applications. These compounds have been identified for their broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties. Some benzothiazole derivatives are in clinical use for treating various diseases, indicating the structural potential of such compounds in drug discovery and development (Kamal, Hussaini, & Malik, 2015).

Antimicrobial and Antioxidant Activities

Research on benzoxazole derivatives, a class closely related to benzothiazoles, demonstrates their importance in material science and medicinal chemistry due to significant pharmacological activities. Microwave-assisted synthesis of benzoxazole derivatives has been explored to increase the diversity and quicken research in modern chemistry. This method has been beneficial for synthesizing benzoxazole, showing extensive class chemical substances not only in pharmaceutical chemistry but also in dyestuff, polymer industries, agrochemical, and optical brighteners (Özil & Menteşe, 2020).

Synthetic and Pharmacological Potential

The synthetic and pharmacological potential of sultone derivatives, including 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, an underinvestigated building block, has been reviewed for its possible applications in constructing new molecular systems with attractive pharmacological properties. The study indicates a scarcity of research on this heterocyclic system and suggests that derivatives deserve attention for experimental chemistry and pharmacology (Hryhoriv, Lega, & Shemchuk, 2021).

Antioxidant and Anti-inflammatory Agents

The development of benzofused thiazole derivatives for in vitro antioxidant and anti-inflammatory activities showcases the therapeutic potential of this class of compounds. The synthesized derivatives were evaluated, indicating their significant activity and suggesting the importance of benzothiazole as a template for evaluating new anti-inflammatory agents (Raut et al., 2020).

properties

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O4S/c1-2-11(15)14(18)21-9-5-8-16-13-10-6-3-4-7-12(10)22(19,20)17-13/h3-4,6-7,11H,2,5,8-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVFAECROAOLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCCCN=C1C2=CC=CC=C2S(=O)(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate
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3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate
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3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate
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3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate
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3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate
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3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate

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